molecular formula C4H8O2S2 B6284312 2,2-bis(methylsulfanyl)acetic acid CAS No. 58925-98-7

2,2-bis(methylsulfanyl)acetic acid

Cat. No. B6284312
CAS RN: 58925-98-7
M. Wt: 152.2
InChI Key:
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Description

2,2-Bis(methylsulfanyl)acetic acid (BMSAA) is an organic compound with the molecular formula C2H6OS2. It is a white, odorless, crystalline solid that is soluble in water and other polar solvents. BMSAA is used in a variety of scientific applications, including as a reagent in laboratory experiments and as a component of various biochemical and physiological processes. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for BMSAA.

Scientific Research Applications

2,2-bis(methylsulfanyl)acetic acid has a variety of scientific research applications. It is used as a reagent in laboratory experiments, such as in the synthesis of other organic compounds. It is also used as a component of various biochemical and physiological processes, such as in the production of neurotransmitters and hormones. Additionally, this compound is used in the synthesis of various pharmaceuticals, such as antibiotics and antifungal drugs.

Mechanism of Action

The mechanism of action of 2,2-bis(methylsulfanyl)acetic acid is not well understood. However, it is believed that it acts as a nucleophile in biochemical reactions, which involves the transfer of electrons from one molecule to another. Additionally, this compound is thought to be involved in the regulation of various biochemical and physiological processes, such as the production of neurotransmitters and hormones.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is believed that this compound is involved in the regulation of various biochemical and physiological processes, such as the production of neurotransmitters and hormones. Additionally, this compound is thought to have antioxidant properties, which may be beneficial in the prevention of certain diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 2,2-bis(methylsulfanyl)acetic acid in laboratory experiments include its low cost, ease of synthesis, and its ability to act as a nucleophile in biochemical reactions. The main limitation of using this compound in laboratory experiments is its low solubility in non-polar solvents.

Future Directions

Future research on 2,2-bis(methylsulfanyl)acetic acid should focus on understanding its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. Additionally, research should focus on developing new synthesis methods for this compound and improving its solubility in non-polar solvents. Finally, research should focus on the potential use of this compound as an antioxidant and its potential therapeutic applications.

Synthesis Methods

2,2-bis(methylsulfanyl)acetic acid can be synthesized in a two-step process. The first step involves the reaction of methylsulfanylacetic acid with sulfuric acid, which yields methylsulfanylacetic acid sulfate. The second step involves the reaction of the methylsulfanylacetic acid sulfate with sodium hydroxide, which yields this compound.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 2,2-bis(methylsulfanyl)acetic acid can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "Methyl mercaptan", "Acetic anhydride", "Sodium hydroxide", "Hydrogen peroxide", "Sulfuric acid", "Water" ], "Reaction": [ "Step 1: Methyl mercaptan is reacted with acetic anhydride in the presence of sodium hydroxide to form methyl 2-acetoxyethanethiolate.", "Step 2: Methyl 2-acetoxyethanethiolate is then oxidized with hydrogen peroxide in the presence of sulfuric acid to form 2,2-bis(methylsulfanyl)acetaldehyde.", "Step 3: Finally, 2,2-bis(methylsulfanyl)acetaldehyde is oxidized with hydrogen peroxide in the presence of sulfuric acid and water to form 2,2-bis(methylsulfanyl)acetic acid." ] }

CAS RN

58925-98-7

Molecular Formula

C4H8O2S2

Molecular Weight

152.2

Purity

95

Origin of Product

United States

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